Decyl glucoside

Übersicht

Beschreibung

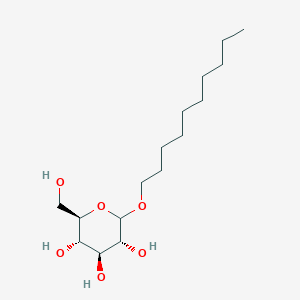

Decyl glucoside (C₁₆H₃₂O₆; CAS 141464-42-8) is a non-ionic surfactant derived from glucose (corn or potato) and decyl alcohol (coconut or palm). Its structure combines a hydrophilic glucose head and a hydrophobic decyl chain (C10), enabling mild cleansing, foaming, and emulsifying properties . Widely used in cosmetics (e.g., baby shampoos, sensitive skin cleansers) and eco-friendly formulations, it is biodegradable, sulfate-free, and compatible with cationic agents . Synthesis involves direct glucosidation using zeolite catalysts like H-FAU, achieving yields >60% under optimized conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decyl glucoside is synthesized through the reaction of glucose from corn starch with decanol, a fatty alcohol derived from coconutThe reaction typically involves heating the mixture of glucose and decanol in the presence of a catalyst, such as microporous zeolite catalysts, at elevated temperatures (around 130°C) for several hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of engineered enzymes, such as β-glucosidase, in non-aqueous reaction systems. These systems may include organic solvents, ionic liquids, and co-solvent mixtures to enhance the yield and efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: Decyl glucoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and decanol in the presence of water. Transglucosylation involves the transfer of glucose units to other molecules, forming new glucosides .

Common Reagents and Conditions:

Hydrolysis: Water and acidic or enzymatic catalysts.

Transglucosylation: Enzymes such as β-glucosidase, organic solvents, and ionic liquids.

Major Products Formed:

Hydrolysis: Glucose and decanol.

Transglucosylation: Various alkyl glucosides, depending on the acceptor molecules used.

Wissenschaftliche Forschungsanwendungen

Dermal Delivery Systems

Decyl glucoside has been investigated as a stabilizer in nanosuspensions for dermal delivery. For instance, studies have shown that it effectively stabilizes nanosuspensions containing resveratrol and hesperetin, enhancing the delivery of these compounds through the skin .

Table 1: Efficacy of this compound in Dermal Delivery Systems

| Compound | Application | Stability Improvement | Reference |

|---|---|---|---|

| Resveratrol | Nanosuspension | Yes | |

| Hesperetin | Nanosuspension | Yes |

Skin Irritation Studies

Research has focused on the irritancy potential of this compound compared to traditional surfactants. In vitro studies using human skin models have indicated that this compound exhibits lower irritation potential than sodium dodecyl sulfate (SDS), suggesting its suitability for sensitive formulations .

Table 2: Skin Irritation Potential of Surfactants

Cosmetic Formulations

This compound is extensively utilized in cosmetic formulations due to its surfactant properties. Its mildness allows for incorporation into products designed for sensitive skin, such as:

- Shampoos

- Body washes

- Facial cleansers

- Baby care products

The compound's biodegradable nature aligns with the increasing demand for sustainable ingredients in cosmetics .

Pharmaceutical Applications

In pharmaceutical research, this compound has been evaluated for its role in enhancing drug absorption. Studies indicate that it can improve the permeability of poorly absorbed drugs, potentially leading to more effective therapeutic applications .

Table 3: Enhancement of Drug Absorption by this compound

| Drug | Method of Evaluation | Absorption Enhancement | Reference |

|---|---|---|---|

| Insulin | In vitro across cell monolayers | Significant | |

| Other poorly absorbed drugs | Transmucosal studies | Moderate |

Stability Testing in Nanostructured Lipid Carriers (NLC)

A study evaluated the effect of this compound on the stability of NLC formulations containing green tea extract (GTE). The results indicated that increasing concentrations of this compound improved the physical stability of the NLC while maintaining low irritability levels .

Controlled Foam Generation

Research on controlled foam generation using cyclic diphasic flows demonstrated that this compound could be effectively utilized to manipulate foam characteristics in various applications, highlighting its versatility beyond traditional uses .

Wirkmechanismus

Decyl glucoside functions as a surfactant by reducing the surface tension of liquids, allowing for better mixing and interaction of ingredients. It hydrates and protects the skin by forming a protective layer that prevents drying. The compound’s non-ionic nature makes it compatible with a wide range of other ingredients, enhancing the stability and efficacy of formulations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Alkyl Glucosides

Alkyl glucosides vary in chain length (C8–C16), affecting their physicochemical properties and applications. Below is a detailed comparison:

Table 1: Key Differences Between Decyl Glucoside and Similar Compounds

Structural and Functional Differences

- Chain Length and Foaming :

- Viscosity : this compound’s shorter chain increases formulation viscosity compared to Coco glucoside, which requires additives for thickening .

Performance in Formulations

- Lauryl glucoside, while gentle, has higher allergenic incidence (8% in leave-in products) .

- Synergy : this compound enhances foam stability when combined with ionic surfactants (e.g., sodium cocoyl glutamate) .

Research Findings and Industrial Insights

Market Trends

- This compound dominates alkyl glucoside markets due to regulatory endorsements (ECOCERT, COSMOS) and versatility. Lauryl glucoside use is rising in "natural" haircare, despite higher allergy risks .

Biologische Aktivität

Decyl glucoside (DG) is a non-ionic surfactant derived from renewable resources, primarily used in personal care products and cosmetics due to its mildness and biodegradability. This article explores the biological activity of this compound, focusing on its stability, irritability, antimicrobial properties, and absorption enhancement capabilities.

This compound is a member of the alkyl glucosides family, characterized by its chemical formula and a molecular weight of approximately 320.43 g/mol. It is synthesized through the reaction of glucose with decanol, resulting in a surfactant that exhibits excellent solubilizing properties.

Stability and Irritability

Case Study: Nanostructured Lipid Carriers (NLC)

A study evaluated the effect of varying concentrations of this compound (2%, 2.5%, and 3%) on the stability and irritability of NLC formulations containing green tea extract. The findings indicated that:

- Physical Stability : The formulation with 3% DG exhibited the highest stability, maintaining acceptable values for pH, particle size, and polydispersity index (PI) throughout thermal cycling tests.

- Irritability Testing : The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) indicated that the 3% DG formulation was non-irritating, suggesting its suitability for topical applications.

| Formula | Concentration (%) | pH | Particle Size (nm) | Polydispersity Index | Irritability (HET-CAM) |

|---|---|---|---|---|---|

| F1 | 2.0 | 6.5 | 250 | 0.26 | Irritating |

| F2 | 2.5 | 6.7 | 230 | 0.25 | Non-irritating |

| F3 | 3.0 | 6.8 | 220 | 0.23 | Non-irritating |

The results suggest that increasing the concentration of this compound enhances the physical stability of formulations while maintaining non-irritating properties .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against various bacterial strains. Research indicates that it exhibits bactericidal activity against Listeria monocytogenes, supporting its potential use as a natural preservative in food and cosmetic formulations.

Research Findings :

- A study reported that this compound effectively reduced bacterial counts in contaminated samples, indicating its efficacy as a biosurfactant with antimicrobial properties .

- Additionally, it was found to enhance the antimicrobial activity of other compounds when used in combination, further broadening its application in formulations requiring preservation .

Absorption Enhancement

This compound has been shown to enhance the buccal absorption of therapeutic agents such as insulin. In a study involving a 5% solution of this compound, significant improvements were observed in drug permeability across mucosal membranes:

- Buccal Absorption Enhancement : The presence of this compound facilitated greater absorption rates compared to formulations without it, indicating its potential as an absorption enhancer for poorly soluble drugs .

Safety Assessment

The safety profile of this compound has been extensively evaluated by various panels, including the Cosmetic Ingredient Review (CIR). The findings concluded that this compound is safe for use in cosmetics at concentrations typically used in consumer products:

- Irritation Potential : Clinical assessments have shown that this compound has low irritation potential on human skin, making it suitable for sensitive skin formulations .

- Toxicological Studies : Animal studies indicated no significant adverse effects at recommended usage levels, reinforcing its safety as a cosmetic ingredient .

Q & A

Q. How does the degree of polymerization (DP) influence Decyl Glucoside's surfactant properties, and what methods are used to optimize DP for specific applications?

This compound’s surfactant efficacy, including foaming, viscosity, and cleansing power, depends on its DP, which reflects the average number of glucose units per molecule. A DP of 1.6, for example, indicates a mixture of mono- and oligoglucosides. Higher DP increases viscosity and foam stability but may reduce solubility. Researchers can optimize DP by adjusting reaction conditions during synthesis, such as catalyst type (e.g., p-toluenesulfonic acid), glucose-to-alcohol ratios, and temperature . Gas chromatography or mass spectrometry can characterize DP distribution, while rheological studies assess viscosity-foam relationships .

Q. What methodological approaches are recommended to evaluate the skin irritation potential of this compound across formulations?

The Cosmetic Ingredient Review (CIR) panel recommends tiered testing:

- In vitro assays : Use reconstructed human epidermis models (e.g., EpiDerm™) to measure cytotoxicity and IL-1α release.

- Animal studies : Conduct primary dermal irritation indices (PDII) in rabbits, noting concentration-dependent irritation thresholds (e.g., 3–27% active ingredient) .

- Clinical trials : Perform patch testing (e.g., 0.5–10% concentrations) and soap chamber assays to assess cumulative irritation in humans . Adjust formulations with co-surfactants like coco-glucoside to mitigate irritation .

Q. How can contradictory data on this compound’s sensitization potential be resolved?

Discrepancies arise from variations in test models and concentrations. For instance, guinea pig maximization tests (GPMT) showed no sensitization, while murine local lymph node assays (LLNA) indicated potential at >5% concentrations . To resolve contradictions:

- Compare structural variants : Longer alkyl chains (e.g., C14 glucoside) show higher sensitization risk than this compound (C10) .

- Standardize testing protocols using OECD guidelines.

- Conduct epidemiological studies to correlate patch-test reactivity (e.g., 0.5% in SIOPT assays) with real-world product use .

Q. What experimental designs best assess this compound’s environmental biodegradability and ecotoxicity?

Follow OECD 301 standards for biodegradability:

- Ready biodegradability tests : Measure CO₂ evolution in aqueous solutions over 28 days. This compound degrades >60% within 10 days due to its plant-derived structure .

- Aquatic toxicity : Use Daphnia magna acute immobilization tests (EC₅₀ >100 mg/L) and algal growth inhibition assays .

- Soil adsorption studies : Evaluate partitioning coefficients (Kd) to predict mobility in ecosystems .

Q. How does alkyl chain length in glucosides affect interactions with skin lipids and proteins?

Shorter chains (C8–C10) penetrate the stratum corneum more readily, increasing irritation potential, while longer chains (C12–C18) exhibit stronger hydrophobic interactions with lipids, enhancing cleansing but reducing foaming speed. Use molecular dynamics simulations to model alkyl chain interactions with ceramides or keratin. Experimentally, Franz cell assays quantify permeation rates, and circular dichroism assesses protein denaturation .

Q. What strategies optimize this compound’s synergy with ionic surfactants in cleansing formulations?

This compound’s non-ionic nature allows synergistic blending with anionic surfactants (e.g., sodium lauryl sulfate) to reduce irritation. Methods include:

- Phase behavior studies : Construct ternary diagrams to identify micellar stability zones.

- Foam analysis : Use a Ross-Miles apparatus to measure foam height and stability in mixed systems. A 3:1 ratio of this compound to coco-glucoside improves foam density .

- Tensilemetry : Assess interfacial tension reduction in oil-water systems .

Q. How can emulsion stability be enhanced when formulating with this compound?

This compound stabilizes emulsions by reducing Ostwald ripening. Key approaches:

- HLB matching : Pair with high-HLB emulsifiers (e.g., cetearyl glucoside) for O/W emulsions.

- Rheology modifiers : Add xanthan gum or acrylates/C10-30 alkyl acrylate crosspolymer to increase viscosity .

- Accelerated stability testing : Use centrifugation (3,000 rpm for 30 min) and thermal cycling (4°C–40°C) to predict shelf life .

Q. What analytical techniques quantify this compound in complex matrices?

- HPLC-ELSD : Separates glucosides using a C18 column (acetonitrile/water gradient) with evaporative light scattering detection .

- NMR spectroscopy : Identifies anomeric configuration (α/β) and alkyl chain integration via ¹H and ¹³C shifts .

- Surface tensionometry : Measures critical micelle concentration (CMC ≈ 0.1–0.5 mM) using a Du Noüy ring .

Q. How do structural impurities in this compound synthesis impact functionality?

Residual fatty alcohols or glucose polymers from incomplete reactions reduce foaming efficiency and increase irritation. Mitigation strategies:

- Vacuum distillation : Remove unreacted decanol post-synthesis .

- Ion-exchange chromatography : Purify to >93.5% active content .

- FTIR analysis : Monitor OH-stretch bands (3,200–3,600 cm⁻¹) to confirm purity .

Q. What in vitro models best predict this compound’s ocular irritation potential?

The bovine corneal opacity and permeability (BCOP) assay and EpiOcular™ tissue model correlate with Draize test results. This compound scores ≤1.0 (mild) in EpiOcular™ at ≤5% concentrations, aligning with clinical data .

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893008 | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 70% Aqueous solution: Clear brown viscous liquid with a mild odor; [BASF MSDS] | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54549-25-6, 68515-73-1, 141464-42-8 | |

| Record name | Decyl D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54549-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucopyranose, oligomers, decyl octyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucopyranose, oligomeric, C8-16-alkyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.